molecular formula C14H16N2O6S3 B094800 Sulfoxone CAS No. 144-76-3

Sulfoxone

Cat. No.: B094800
CAS No.: 144-76-3
M. Wt: 404.5 g/mol
InChI Key: NEDPPCHNEOMTJV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Sulfoxone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfone derivatives.

    Reduction: It can be reduced to form sulfide derivatives.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidants like mCPBA and H2O2, and reducing agents such as sodium borohydride (NaBH4). Major products formed from these reactions include various sulfone and sulfide derivatives .

Mechanism of Action

Sulfoxone acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and reproduction .

Biological Activity

Sulfoxone, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its unique biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

This compound is primarily recognized as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the folic acid synthesis pathway by catalyzing the condensation of para-aminobenzoic acid (PABA) with pteridine. By inhibiting this enzyme, this compound effectively disrupts folic acid production in bacteria, leading to its antibacterial properties .

Key Characteristics

  • Chemical Structure : this compound is characterized by its sulfonamide group, which contributes to its solubility and biological activity.
  • Solubility : It is soluble in water, facilitating oral administration.
  • Distribution : The compound is widely distributed in tissues, achieving high concentrations in various body fluids including pleural and synovial fluids .

Biological Activity and Therapeutic Applications

This compound's biological activity extends beyond antibacterial effects. It has been studied for potential applications in treating various conditions:

  • Antimicrobial Activity : this compound exhibits broad-spectrum antibacterial activity against various pathogens. Its mechanism involves competitive inhibition of bacterial growth by disrupting folic acid synthesis.
  • Antimalarial Properties : Recent studies indicate that this compound can serve as an effective prodrug for antimalarial agents. In vivo studies demonstrated that this compound's conversion to its active sulfone metabolite significantly enhances therapeutic efficacy against Plasmodium falciparum infections .
  • Anti-inflammatory Effects : Research has suggested potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Study 1: Antimalarial Efficacy

In a study using the NSG mouse model for malaria, this compound was evaluated alongside its sulfone metabolite. The results indicated that:

  • Both compounds had similar efficacy (90% effective dose [ED90] at 0.1 mg/kg).
  • This compound demonstrated superior pharmacokinetics, with a 2.9-fold higher exposure of the sulfone when administered as a prodrug compared to direct dosing .
CompoundED90 (mg/kg)Sulfone Exposure Ratio
This compound0.12.9
Sulfone0.11

Research focusing on this compound's mechanism revealed that it inhibits dihydropteroate synthetase effectively across various bacterial strains. This inhibition leads to reduced folate levels, impairing bacterial growth and replication .

Properties

Key on ui mechanism of action

Sulfoxone is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. The normal substrate for the enzyme, para-aminobenzoic acid (PABA) cannot bind as usual. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.

CAS No.

144-76-3

Molecular Formula

C14H16N2O6S3

Molecular Weight

404.5 g/mol

IUPAC Name

[4-[4-(sulfinomethylamino)phenyl]sulfonylanilino]methanesulfinic acid

InChI

InChI=1S/C14H16N2O6S3/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20)

InChI Key

NEDPPCHNEOMTJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O

Canonical SMILES

C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O

Key on ui other cas no.

144-76-3
144-75-2

physical_description

Solid

solubility

2.63e+00 g/L

Synonyms

aldesulfon sodium
Diasone
sulfoxone
sulfoxone sodium
sulfoxone, disodium salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

Similarly, repeating the above procedure but replacing the sulfoxone sodium and sodium ascorbate with 50 mg/ml streptomycin sulfate, synthetic lipid vesicles are obtained encapsulating such material, for use as an antibacterial preparation for applications to plants.
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streptomycin sulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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